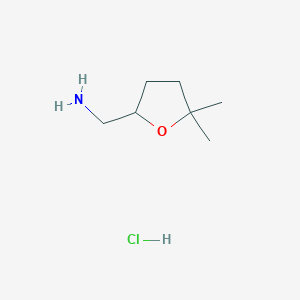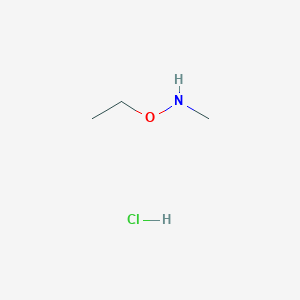
Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride
Descripción general
Descripción
Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride, more commonly known as EMPA-HCl, is an organic compound with a variety of applications in scientific research. It is a white, crystalline powder with a molecular weight of 257.72 g/mol and a melting point of 118-120°C. EMPA-HCl is used as a research tool to study the mechanisms of action of various drugs and biological compounds, as well as to study the biochemical and physiological effects of these compounds.
Aplicaciones Científicas De Investigación
Synthesis of Reactive Polymers
This compound is utilized in the synthesis of reactive polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications. These polymers are cross-linked and contain chemically reactive functional groups, making them suitable for a variety of industrial and research applications .
Preparation of Functional (Meth)acrylates
Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride serves as a precursor for functional esters, particularly in the preparation of (meth)acrylates. These are essential in creating single-step reactive polymers through the reaction with alcohols and amines carrying desired reactive groups .
Development of Novel Monomers
Researchers use this compound to develop new monomers by attaching functional groups to certain monomers’ structures. This process is crucial for preparing polymers with specific properties for various applications .
Chemical Modification of Polymers
The compound is also involved in the chemical modification of polymers. This method is used to prepare polymers that cannot be directly synthesized through polymerization, thereby expanding the range of available polymeric materials .
Synthesis of Coumarin Derivatives
In the field of medical science and biomedical research, Ethyl 3-amino-2-methyl-2-phenylpropanoate hydrochloride is used for synthesizing coumarin derivatives. These derivatives have significant biological importance and are associated with antiviral, antibacterial, antimicrobial, and anticancer activities .
Pharmaceutical Applications
Coumarin derivatives synthesized using this compound are employed in drug preparations due to their wide range of biological activities. They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .
Industrial Applications
The synthesized coumarin derivatives find applications in various industrial branches as optical brighteners, photosensitizers, fluorescent and laser dyes .
Pesticidal Preparations
Due to their biological activities, coumarin derivatives are also utilized in the preparation of pesticides, contributing to the development of new and effective pest control solutions .
Propiedades
IUPAC Name |
ethyl 3-amino-2-methyl-2-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEARLCZNKTWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)



![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)





![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)


